molecular formula C11H12O4 B1347584 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid CAS No. 69200-76-6

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Cat. No. B1347584
CAS RN: 69200-76-6
M. Wt: 208.21 g/mol
InChI Key: RSELCPGRYREMTC-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a chemical compound with the molecular formula C₈H₈O₂ and a molecular weight of approximately 136.15 g/mol . It is also known by other names such as 1,4-Benzodioxan , Pyrocatechol ethylene ether , and 1,2-(Ethylenedioxy)benzene .


Synthesis Analysis


Molecular Structure Analysis

The molecular structure of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid consists of a benzodioxin ring (1,4-benzodioxin) fused with a propanoic acid moiety. The benzodioxin ring provides rigidity and contributes to its biological properties. For a visual representation, refer to the 2D Mol file or the computed 3D SD file .

Scientific Research Applications

Biocatalysis in Synthesis

The enzyme indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis has been utilized for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral building block. This compound is crucial for the synthesis of therapeutic agents like (S)-doxazosin mesylate and WB 4101, showcasing its importance in the pharmaceutical industry for creating optically active synthons (Mishra et al., 2016).

Organic Synthesis

In organic chemistry, the compound serves as an intermediate for various synthetic reactions. For instance, the reaction between alkyl propiolates and aminophenols or hydroxyphenols, mediated by vinylphosphonium salt, results in the formation of benzodioxin derivatives, underlining the compound's role in creating structurally complex molecules for further chemical exploration (Yavari et al., 2006).

Antibacterial and Antifungal Agents

The synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has been explored for their potential as antibacterial and antifungal agents. This highlights the application of the compound in developing new pharmaceuticals aimed at combating microbial infections (Abbasi et al., 2020).

Quality Control of Pharmaceuticals

Analytical methods have been developed for the quality control of active pharmaceutical ingredients (APIs) derived from benzodioxane compounds. This includes 3-quinolin-4-one propanoic acids, illustrating the compound's significance in ensuring the purity and efficacy of pharmaceutical products (Zubkov et al., 2016).

Anticonvulsant Activity

The exploration of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid for anticonvulsant activity demonstrates the compound's potential in the development of new treatments for epilepsy and other seizure disorders (Arustamyan et al., 2019).

Future Directions

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)6-5-8-7-14-9-3-1-2-4-10(9)15-8/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSELCPGRYREMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

CAS RN

69200-76-6
Record name 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069200766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC106901
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

72 g 2-(2-cyanoethyl) (2,3-dihydro [4H] 1,4-benzodioxin) are suspended in 100 ml acetic acid, 100 ml water and 40 g sulphuric acid. The whole is heated to reflux for 48 hours and the mixture is thereafter poured in water. The aqueous phase is extracted with ether. The ethereous solution is separated, washed, dried and concentrated off. 76 g of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid are obtained, melting at 102°. This acid is esterified with methanol and p toluene sulphonic acid at the boiling point for 18 hours. After the usual purifications 71 g of the methyl ester are obtained. MP: 55°.
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